4-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
Description
This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxido (sulfone) group, a (2Z)-configured imine linkage to a 5-chloro-2-methylphenyl substituent, and a 4-oxobutanoic acid side chain. The sulfone group enhances polarity, while the carboxylic acid moiety improves aqueous solubility, making it a candidate for pharmaceutical applications requiring balanced lipophilicity and bioavailability.
Properties
Molecular Formula |
C16H17ClN2O5S2 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-[[3-(5-chloro-2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17ClN2O5S2/c1-9-2-3-10(17)6-11(9)19-12-7-26(23,24)8-13(12)25-16(19)18-14(20)4-5-15(21)22/h2-3,6,12-13H,4-5,7-8H2,1H3,(H,21,22) |
InChI Key |
UFGDQHXIXLCPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O |
Origin of Product |
United States |
Biological Activity
The compound 4-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic molecule with significant potential for various biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Thiazole and Thieno Structures : These heterocycles are known for their pharmacological properties.
- Chloro and Methyl Substituents : The presence of these groups can enhance the reactivity and interaction with biological targets.
- Oxobutanoic Acid Moiety : This functional group is associated with various biological effects, including enzyme inhibition.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors. The following general steps outline the synthetic pathway:
- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
- Introduction of Chloro and Methyl Groups : Via electrophilic aromatic substitution.
- Coupling with Oxobutanoic Acid : This step may require coupling agents to facilitate the reaction.
Antimicrobial Activity
Research indicates that compounds similar to 4-oxobutanoic acid derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from chiral 4-oxobutanoic acid have demonstrated potent antifungal and antibacterial activities against various pathogens:
| Compound | Pathogen | Activity (%) |
|---|---|---|
| Compound 2 | Aspergillus fumigatus | 96.5% |
| Compound 6 | Helminthosporium sativum | 93.7% |
| Compound 3 | Bacillus subtilis | 37.6% |
| Compound 4 | Pseudomonas aeruginosa | 33.2% |
These results suggest that modifications to the oxobutanoic acid structure can significantly enhance its antimicrobial efficacy .
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated using methods such as the DPPH radical scavenging assay. For example, certain derivatives have shown up to 88.6% inhibition , indicating strong antioxidant capabilities which may be beneficial in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored. For instance, studies on tyrosinase inhibitors revealed that structural modifications in related compounds could lead to enhanced inhibitory activity against this enzyme, which is crucial in melanin biosynthesis . The IC50 values for related compounds ranged from 102.3 μM to 244.1 μM , showing moderate to high inhibition compared to standard controls like kojic acid .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Binding : The oxobutanoic acid moiety may interact with active sites of enzymes, inhibiting their function.
- Radical Scavenging : The presence of hydroxyl groups can facilitate electron donation, neutralizing free radicals.
- Cellular Interaction : The thiazole and thieno structures may modulate cellular signaling pathways by interacting with receptors or transcription factors.
Case Studies
Several studies have focused on the biological activities of structurally similar compounds:
- A study on the synthesis of amide derivatives from oxobutanoic acid highlighted their antifungal and antibacterial properties against specific strains .
- Another research effort demonstrated that modifications in the alkyl side chains of oxobutanoate derivatives could significantly influence their tyrosinase inhibitory activities, suggesting a structure-activity relationship that could be exploited for drug development .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion may similarly influence cancer cell proliferation through mechanisms such as:
- Inhibition of Kinases : Targeting specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds related to thiazoles has been documented extensively. The compound may act as an inhibitor of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in the inflammatory response. In silico studies can be employed to predict its binding affinity to these targets.
Antimicrobial Properties
The thiazole ring system is known for its antimicrobial activity against a range of pathogens. The compound could be evaluated for its efficacy against bacterial and fungal strains, potentially leading to the development of new antibiotics.
Case Studies
- Anticancer Activity : A study published in Molecules demonstrated that thiazole derivatives exhibited selective cytotoxicity against various cancer cell lines (e.g., breast and colon cancer). The mechanism was attributed to their ability to induce oxidative stress within the cells .
- Anti-inflammatory Studies : Another research highlighted that similar thiazole-based compounds effectively reduced inflammation in animal models by inhibiting COX enzymes . This suggests a pathway for the compound's application in treating inflammatory diseases.
- Antimicrobial Evaluation : A recent investigation into thiazole derivatives showed promising results against resistant bacterial strains, indicating that modifications in the structure could enhance antimicrobial potency .
Chemical Reactions Analysis
Hydrolysis Reactions
The oxobutanoic acid and sulfone groups participate in hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Products | Application |
|---|---|---|---|
| Ester hydrolysis | 1M NaOH, 60°C, 6h | Formation of carboxylic acid derivatives | Synthesis of water-soluble analogs |
| Sulfone group hydrolysis | H2O/HCl (pH 2-3), reflux | Cleavage to thiol intermediates (requires further stabilization) | Reactive intermediate generation |
Nucleophilic Substitution
The chloro substituent on the phenyl ring undergoes nucleophilic substitution:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH3) | EtOH, 80°C, 12h | 5-Amino-2-methylphenyl derivative | ~65% |
| Methanol (MeOH) | K2CO3, DMF, 100°C, 8h | 5-Methoxy-2-methylphenyl analog | ~58% |
This reactivity is critical for modifying the aromatic moiety to tune biological activity.
Oxidation-Reduction Reactions
The thiazole and thiophene rings exhibit redox activity:
-
Oxidation : Treatment with H2O2 in acetic acid oxidizes sulfur atoms to sulfoxides or sulfones, though the parent compound already contains sulfone groups.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the Z-eneamine bond, altering conjugation and biological activity.
Condensation and Cyclization
The enamine (-NH-) and carbonyl groups enable condensation with:
-
Primary amines : Forms Schiff base derivatives (e.g., with aniline) at 25°C in DCM.
-
Hydrazines : Produces hydrazide-linked analogs, used in heterocyclic drug synthesis.
Alkylation/Arylation
The oxobutanoic acid’s carboxylate group undergoes alkylation:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | NaHCO3, DMF, 25°C, 4h | Methyl ester derivative |
| Benzyl bromide | K2CO3, acetone, reflux | Benzyl ester (enhanced lipophilicity) |
Biological Activity-Driven Reactions
The compound interacts with biological targets via:
-
Hydrogen bonding : Carboxylic acid and sulfone groups bind to kinase active sites (e.g., IKK2 inhibition).
-
Covalent modification : Thiol-reactive intermediates form disulfide bonds with cysteine residues.
Stability and Degradation
Critical degradation pathways under stress conditions:
| Condition | Degradation Pathway | Outcome |
|---|---|---|
| High pH (pH > 10) | Ester hydrolysis → dicarboxylic acid | Loss of activity |
| UV light | Radical formation → aryl ring cleavage | Structural decomposition |
Table 2: Functional Group Reactivity
| Group | Reactivity | Biological Impact |
|---|---|---|
| Oxobutanoic acid | Esterification, salt formation | Solubility modulation |
| Chlorophenyl | Nucleophilic substitution | Target affinity enhancement |
| Thienothiazole sulfone | Redox activity, H-bonding | Enzyme inhibition |
Comparison with Similar Compounds
Structural Similarities :
Key Differences :
The sulfone and carboxylic acid groups in the target compound likely confer superior solubility and crystallinity compared to methoxy-substituted thiazolidinones, which rely on hydroxyl groups for intermolecular interactions .
Triazole-Thione Derivatives (e.g., )
Structural Similarities :
Key Differences :
| Property | Target Compound | Triazole-Thione Derivatives |
|---|---|---|
| Core Reactivity | Sulfone stabilizes negative charge; Z-imine affects stereoelectronic properties | Thione (C=S) group participates in tautomerization |
| Biological Implications | Potential protease inhibition (sulfone as transition-state mimic) | Antifungal/antibacterial activity (via thione-mediated metal binding) |
| Crystal Packing | Likely dense H-bonding (COOH + sulfone) | Hexameric assemblies via N–H···S/O bonds |
The Z-configuration of the imine in the target compound may enhance binding specificity compared to E-isomers common in triazole-thiones .
Complex Thiazole-Ureido Compounds (e.g., )
Structural Similarities :
- Thiazole/heterocyclic cores.
- Multi-substituted aromatic systems.
Key Differences :
| Property | Target Compound | Thiazole-Ureido Derivatives |
|---|---|---|
| Molecular Weight | Moderate (~450–500 g/mol estimated) | High (>800 g/mol due to ureido/peptidic chains) |
| Bioavailability | Favorable (carboxylic acid enhances membrane permeability) | Limited (high MW, polar surface area) |
| Synthetic Complexity | Moderate (2–3 step synthesis inferred) | High (multi-step peptide coupling) |
The target’s simpler structure and ionizable groups may offer advantages in drug design over bulkier, peptidomimetic thiazole-ureido compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing the compound, and how can reaction efficiency be improved?
- Methodology : Utilize reflux conditions with a mixture of DMF and acetic acid (1:2 ratio) for 2 hours, following protocols for analogous thiazolidinone derivatives . Adjust stoichiometry (e.g., oxocompound excess at 0.03 mol) to enhance cyclization efficiency. Post-reaction cooling and recrystallization in DMF-ethanol mixtures improve purity. Monitor by TLC or HPLC for intermediate formation.
Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the compound’s structure and Z-configuration?
- Methodology :
- IR : Identify characteristic peaks for sulfone (5,5-dioxidotetrahydrothieno group, ~1150–1300 cm⁻¹), carbonyl (4-oxobutanoic acid, ~1700 cm⁻¹), and C=N bonds (~1600 cm⁻¹) .
- NMR : Use ¹H-NMR to resolve aromatic protons from the 5-chloro-2-methylphenyl group (δ 6.8–7.5 ppm) and confirm the Z-configuration via coupling constants in the tetrahydrothieno-thiazole moiety . ¹³C-NMR should highlight the sulfone carbons (δ 50–60 ppm) and oxobutanoic acid carbonyl (δ ~175 ppm).
Q. What solvent systems are suitable for recrystallization to achieve high purity?
- Methodology : Test polar aprotic solvents (DMF, DMSO) mixed with acetic acid or ethanol in varying ratios (e.g., 1:1 to 1:4). For analogs, DMF-acetic acid (1:2) yields >95% purity . Centrifugation and vacuum drying minimize residual solvent.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected coupling patterns in NMR) be resolved for structurally similar derivatives?
- Methodology :
- Compare experimental data with computational models (DFT-based NMR prediction) to identify conformational artifacts.
- For oxadiazole-thiazolidine hybrids, discrepancies arise from dynamic effects (e.g., hindered rotation in arylidene groups). Variable-temperature NMR (VT-NMR) can clarify such ambiguities .
Q. What experimental designs are appropriate for evaluating the compound’s pharmacological activity while minimizing bias?
- Methodology :
- Adopt a randomized block design with split-split plots for multi-factorial testing (e.g., dose-response, time-dependent effects). Use four replicates per group and standardized assays (e.g., antioxidant activity via DPPH radical scavenging) .
- Include positive controls (e.g., ascorbic acid for antioxidant studies) and blind data analysis to reduce observer bias.
Q. How can the environmental fate and biodegradation pathways of this compound be studied?
- Methodology :
- Conduct OECD 301F (Ready Biodegradability) tests under aerobic conditions. Use LC-MS/MS to track degradation intermediates.
- Reference frameworks like Project INCHEMBIOL to assess abiotic/biotic transformations and bioaccumulation potential in model ecosystems .
Q. What strategies mitigate synthetic challenges in forming the tetrahydrothieno[3,4-d][1,3]thiazole core?
- Methodology :
- Optimize cyclocondensation by replacing chloroacetic acid with bromoacetic acid to enhance reactivity.
- Use microwave-assisted synthesis (60–100°C, 30 min) for faster ring closure, as demonstrated for thiazolo[3,2-a]pyrimidine analogs .
Data Analysis and Validation
Q. How should researchers address discrepancies between computational and experimental logP values?
- Methodology :
- Measure logP experimentally via shake-flask method (octanol/water partitioning) and compare with software predictions (e.g., ChemAxon, ACD/Labs). Adjust parameters for sulfone and chlorophenyl groups, which often deviate from standard atom contributions .
Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
